![molecular formula C14H15ClN4 B12942835 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Métodos De Preparación
The synthesis of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core through a series of cyclization reactions. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and scalability .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, thereby preventing the proliferation of cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it inhibits their activity, leading to cell cycle arrest. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, thereby halting the proliferation of cells, particularly cancer cells .
Comparación Con Compuestos Similares
Compared to other CDK inhibitors, 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is unique due to its spirocyclic structure, which may confer specific binding properties and increased stability. Similar compounds include:
Trilaciclib: Another CDK inhibitor with a similar mechanism of action but different structural features.
Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with applications in cancer therapy
Propiedades
Fórmula molecular |
C14H15ClN4 |
|---|---|
Peso molecular |
274.75 g/mol |
Nombre IUPAC |
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane] |
InChI |
InChI=1S/C14H15ClN4/c15-13-17-7-10-6-11-8-16-9-14(4-2-1-3-5-14)19(11)12(10)18-13/h6-8H,1-5,9H2 |
Clave InChI |
FZAAZIJGQXQQQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CN=CC3=CC4=CN=C(N=C4N23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


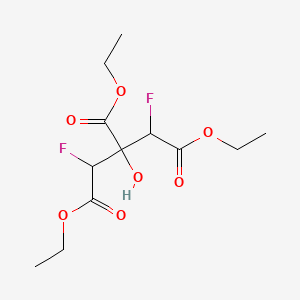
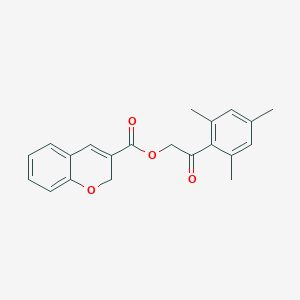
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)



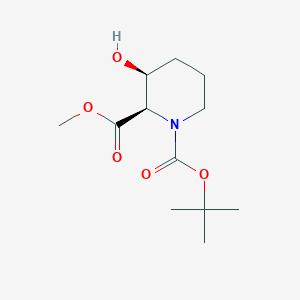
![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
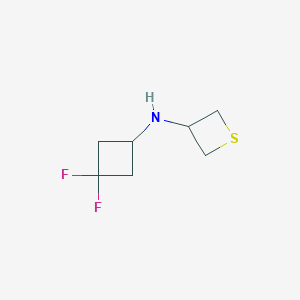
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
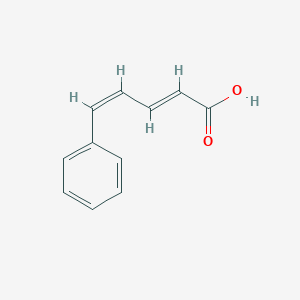
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
